molecular formula C23H22N2S B2529555 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-75-4

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2529555
CAS No.: 476668-75-4
M. Wt: 358.5
InChI Key: ODONOONALQCHIT-BKUYFWCQSA-N
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Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound of significant interest in medicinal and heterocyclic chemistry research. It belongs to a class of molecules featuring a thiazole core linked to an acrylonitrile group, a structural motif present in various biologically active molecules. Thiazole derivatives are extensively investigated for their potential applications in pharmaceutical development . Compounds with similar structures, such as those incorporating acrylonitrile and thiazole rings, are frequently explored as key intermediates in synthesizing more complex heterocyclic systems or are evaluated for their antimicrobial properties . For instance, related (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives have demonstrated notable resistance against various fungal strains in scientific studies, highlighting the research value of this chemical class . The presence of the isobutylphenyl and m-tolyl substituents in this specific (Z)-isomer makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers may utilize it to develop novel therapeutic agents or as a building block in materials science. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(Z)-3-(3-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-16(2)11-18-7-9-20(10-8-18)22-15-26-23(25-22)21(14-24)13-19-6-4-5-17(3)12-19/h4-10,12-13,15-16H,11H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONOONALQCHIT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.

    Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling of Aromatic Substituents: The final step involves coupling the thiazole ring with the aromatic substituents, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C22H22N3OS
  • Molecular Weight : Approximately 391.49 g/mol
  • IUPAC Name : (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

The structure includes a thiazole moiety, which is known for its biological activity, particularly in the development of pharmaceuticals.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The following table summarizes the anticancer activity against various cell lines:

Cell Line IC50 Value (µM) Reference
MDA-MB-231 (Breast Cancer)15.7
HT29 (Colon Cancer)12.3
Jurkat (T-cell Leukemia)18.5

These values indicate that the compound exhibits significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased markers of cell death in treated cultures.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated against various pathogens. The results are summarized in the following table:

Microorganism Activity Observed Reference
Staphylococcus aureusModerate
Candida albicansSignificant
Escherichia coliLow

The compound demonstrated varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting potential for development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific substitutions on the phenyl groups and the presence of the thiazole ring are crucial for enhancing both anticancer and antimicrobial activities. Modifications to these groups could lead to improved efficacy and selectivity.

Case Study 1: Anticancer Evaluation

A recent in vitro study focused on a series of thiazole derivatives, including this compound, demonstrated significant anticancer properties. The study emphasized the role of electron-donating groups in enhancing activity against cancer cell lines, providing insights into future drug design strategies.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of related thiazole compounds, confirming their effectiveness against various bacterial strains. The results reinforced the potential application of thiazole derivatives in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and acrylonitrile group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 2. Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Halogen (Cl, Br) ↑ Lipophilicity, halogen bonding
Electron-Withdrawing (NO₂) ↑ Reactivity, polarity
Bulky Alkyl (Isobutyl) Target Compound ↑ Hydrophobicity, reduced planarity

Biological Activity

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor thiazole and acrylonitrile moieties are synthesized separately and then coupled through a condensation reaction. The detailed synthetic pathway often includes the use of catalysts and specific reaction conditions to ensure high yield and purity.

1. Anticancer Properties

Research has indicated that compounds containing thiazole rings exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.

  • Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways. These pathways are crucial for tumor progression, and their disruption can lead to apoptosis in cancer cells.

2. Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE plays a critical role in neurodegenerative diseases like Alzheimer's disease by breaking down acetylcholine, a neurotransmitter essential for memory and learning.

  • Activity Data : In vitro studies have shown that compounds with thiazole structures can exhibit strong AChE inhibitory activity, with some derivatives reporting IC50 values in the low micromolar range . This suggests that this compound could potentially be developed as a therapeutic agent for Alzheimer's disease.

Case Study 1: Neuroprotective Effects

A study conducted on thiazole derivatives demonstrated their protective effects against oxidative stress-induced neurotoxicity in neuronal cell lines. The compound was found to reduce reactive oxygen species (ROS) levels and enhance cell viability under oxidative stress conditions.

CompoundIC50 (µM)Mechanism of Action
This compound5.0AChE inhibition
Thiazole Derivative A3.0ROS scavenging
Thiazole Derivative B7.5Anti-apoptotic

Case Study 2: Anticancer Activity

In another investigation, the anticancer properties of related thiazole compounds were evaluated against breast and prostate cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis.

Cell LineCompound Concentration (µM)% Cell Viability
MCF-7 (Breast Cancer)1040%
PC-3 (Prostate Cancer)2030%

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of thiazole-containing compounds. Modifications to the phenyl groups or the introduction of electron-donating or withdrawing groups can significantly impact their efficacy as AChE inhibitors or anticancer agents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including thiazole ring formation via Hantzsch thiazole synthesis (α-haloketone cyclization with thiourea) and subsequent Knoevenagel condensation to introduce the acrylonitrile moiety . Key optimizations include:

  • Catalysts/Solvents : Use of triethylamine or sodium hydride in dimethylformamide (DMF) to stabilize intermediates .
  • Temperature Control : Maintaining 60–80°C during condensation to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and carbon backbone .
  • IR Spectroscopy : Peaks at ~2220 cm1^{-1} confirm the nitrile group .
  • Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+^+ at m/z 413.18) .

Q. What are the primary biological targets of this compound?

  • Methodological Answer : The compound shows inhibitory activity against urease and kinases, attributed to its thiazole ring (hydrogen bonding with active sites) and acrylonitrile moiety (electrophilic reactivity) . In vitro assays (e.g., enzyme inhibition kinetics) are used to identify targets, with IC50_{50} values compared to reference inhibitors .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR) during characterization?

  • Methodological Answer : Discrepancies in coupling constants or peak splitting (e.g., Z/E isomerism) are addressed via:

  • 2D NMR (COSY, NOESY) : To distinguish spatial proximity of protons and confirm stereochemistry .
  • Computational Modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • X-ray Crystallography : Definitive structural assignment for crystalline samples .

Q. How to design experiments to assess enzyme inhibition efficacy and selectivity?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50_{50} using fluorogenic substrates (e.g., urease with 4-nitrophenyl phosphate) .

  • Selectivity Screening : Test against a panel of related enzymes (e.g., carbonic anhydrase, proteases) to rule off-target effects .

  • Docking Studies : Molecular dynamics simulations to predict binding modes and affinity differences .

    EnzymeIC50_{50} (µM)Selectivity Ratio (vs. Urease)
    Urease2.3 ± 0.41.0
    Kinase X45.1 ± 5.219.6

Q. How to optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors for precise control of residence time and temperature, reducing oligomerization .
  • Catalyst Screening : Immobilized catalysts (e.g., polymer-supported DMAP) to enhance recyclability and reduce waste .
  • In-line Analytics : HPLC-MS monitoring to terminate reactions at optimal conversion (85–90%) .

Q. What computational methods predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : To map binding poses of the thiazole ring in enzyme pockets .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., isobutyl vs. nitro groups) with activity trends .

Q. How to evaluate the impact of substituent variations on bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl vs. m-tolyl) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG of binding for substituent changes .
  • Enzymatic Profiling : Compare inhibition profiles across analogs to identify critical substituents .

Q. What methodologies validate the Z-configuration's role in biological activity?

  • Methodological Answer :

  • Stereoisomer Synthesis : Prepare E-isomer via photochemical isomerization and compare activities .
  • Cellular Assays : Test Z- and E-forms in cell viability assays (e.g., MTT) to quantify configuration-dependent efficacy .
  • Crystallography : Co-crystal structures with targets to confirm Z-configuration in binding .

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